molecular formula C9H10O4 B2386462 2-(2-Hydroxyphenyl)-2-methoxyacetic acid CAS No. 75335-12-5

2-(2-Hydroxyphenyl)-2-methoxyacetic acid

Cat. No. B2386462
CAS RN: 75335-12-5
M. Wt: 182.175
InChI Key: MMBRQEDFVLANNZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-2-methoxyacetic acid is a type of hydroxy monocarboxylic acid. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria . It is also a chelating agent, similar to EDTA, binding metal ions as a hexadentate ligand using two amines, two phenolate centers, and two carboxylates as the six binding sites .


Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid or related compounds often involves coupling reactions. For instance, differently substituted 2-(2-hydroxyphenyl) benzimidazoles were synthesized by a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole .


Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid is characterized by the presence of a hydroxyphenyl group attached to a methoxyacetic acid group. The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .

Scientific Research Applications

Antitubercular Activity

2-(2-Hydroxyphenyl)-2-methoxyacetic acid derivatives have shown potential in medical research, particularly in the treatment of tuberculosis. A study by Ali et al. (2007) synthesized derivatives of this compound and tested them against Mycobacterium tuberculosis. One derivative showed significant activity against both drug-sensitive and drug-resistant strains of tuberculosis, indicating potential for future tuberculosis treatments.

Cancer Research

In cancer research, derivatives of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid have been explored for their therapeutic potential. A study by Parajuli et al. (2015) found that a combination of Aminomethylphosphonic acid (AMPA) and Methoxyacetic acid (MAA) could promote apoptosis in prostate cancer cells. This suggests a possibility of using these compounds in cancer treatment.

Pharmacokinetics and Toxicology

Research on 2-(2-Hydroxyphenyl)-2-methoxyacetic acid also includes its pharmacokinetics and toxicological aspects. Shih et al. (2001) developed an assay for measuring this compound and its metabolite in human blood, aiding in the understanding of its biological processing and potential toxic effects.

Material Science and Organic Synthesis

In the field of material science and organic synthesis, the structural properties and reactivity of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid derivatives have been studied. For example, Grala et al. (2015) examined ethylzinc carboxylates derived from methoxyacetic acid, contributing to the knowledge of organometallic chemistry and potential applications in catalysis or material synthesis.

Environmental Monitoring

This compound is also relevant in environmental monitoring. Laitinen and Pulkkinen (2005) studied its metabolites for biomonitoring purposes, which is crucial in understanding environmental exposure and its impact on health.

properties

IUPAC Name

2-(2-hydroxyphenyl)-2-methoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBRQEDFVLANNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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